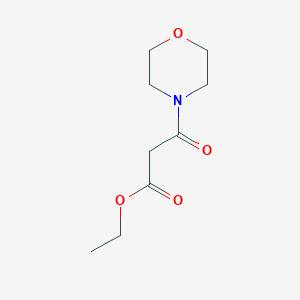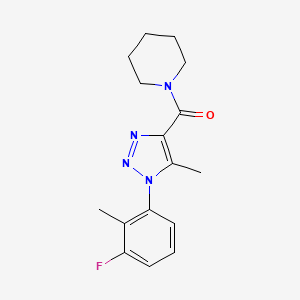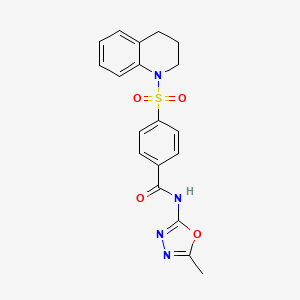![molecular formula C16H17NO2 B2639729 2-{(E)-[(2,6-dimethylphenyl)imino]methyl}-6-methoxyphenol CAS No. 2162120-39-8](/img/structure/B2639729.png)
2-{(E)-[(2,6-dimethylphenyl)imino]methyl}-6-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{(E)-[(2,6-dimethylphenyl)imino]methyl}-6-methoxyphenol is a Schiff base compound, which is a type of imine formed by the condensation of an amine with a carbonyl compound
Métodos De Preparación
The synthesis of 2-{(E)-[(2,6-dimethylphenyl)imino]methyl}-6-methoxyphenol typically involves the condensation reaction between 2,6-dimethylaniline and 2-hydroxy-3-methoxybenzaldehyde in the presence of a suitable solvent like methanol. The reaction is usually carried out at room temperature, resulting in the formation of the Schiff base as an orange precipitate . The precipitate is then filtered and washed with methanol to obtain the pure compound.
Análisis De Reacciones Químicas
2-{(E)-[(2,6-dimethylphenyl)imino]methyl}-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction of the imine group can be achieved using reducing agents such as sodium borohydride, resulting in the formation of the corresponding amine.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of ether or ester derivatives.
Common reagents and conditions used in these reactions include methanol as a solvent, room temperature for condensation reactions, and specific oxidizing or reducing agents depending on the desired transformation.
Aplicaciones Científicas De Investigación
2-{(E)-[(2,6-dimethylphenyl)imino]methyl}-6-methoxyphenol has several scientific research applications:
Biology: The compound exhibits biological activity and is studied for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: The compound is used in the development of sensors and as a precursor for the synthesis of other functional materials.
Mecanismo De Acción
The mechanism of action of 2-{(E)-[(2,6-dimethylphenyl)imino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets. The imine group can form coordination bonds with metal ions, leading to the formation of metal complexes. These complexes can exhibit catalytic activity or interact with biological molecules, leading to various biological effects. The phenolic hydroxyl group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
2-{(E)-[(2,6-dimethylphenyl)imino]methyl}-6-methoxyphenol can be compared with other Schiff base compounds, such as:
2-{(E)-[(2-hydroxyphenyl)imino]methyl}phenol: This compound has a similar structure but lacks the methoxy group, which can influence its reactivity and biological activity.
2-{(E)-[(4-methoxyphenyl)imino]methyl}phenol: The presence of a methoxy group at a different position can lead to variations in the compound’s properties and applications.
Propiedades
IUPAC Name |
2-[(2,6-dimethylphenyl)iminomethyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11-6-4-7-12(2)15(11)17-10-13-8-5-9-14(19-3)16(13)18/h4-10,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLZMKVBOXJBLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=CC2=C(C(=CC=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-((5-Oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2639655.png)



![sodium1-[(benzyloxy)carbonyl]azetidine-3-sulfinate](/img/structure/B2639662.png)
![Tert-butyl 2-[(but-2-ynoylamino)methyl]-5,5-dimethylmorpholine-4-carboxylate](/img/structure/B2639663.png)
![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2639667.png)


